molecular formula C8H11ClN2S B8256851 4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride

4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride

Cat. No.: B8256851
M. Wt: 202.71 g/mol
InChI Key: GGOSLMMRIBEIMH-UHFFFAOYSA-N
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Description

4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride is a chemical compound that features a thiazole ring fused with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride typically involves the reaction of a thiazole derivative with a tetrahydropyridine precursor. One common method includes the use of thiourea and substituted thioamides in the presence of a catalyst such as silica-supported tungstosilisic acid . The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride is unique due to its specific combination of a thiazole ring and a tetrahydropyridine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-5-yl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c1-2-7(4-9-3-1)8-5-11-6-10-8;/h2,5-6,9H,1,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOSLMMRIBEIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=CSC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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